N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide
AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. AB-FUBINACA was first synthesized by Pfizer, Inc. as a potent CB1 receptor modulator for potential therapeutic use, but recently was identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 2-fluorobenzyl isomer differs structurally from AB-FUBINACA by having a fluorine at the 2 position of a benzyl ring rather than a fluorine at the 4 position of a phenyl ring. This compound binds CB1 with a Ki value of 4.69. This product is intended for research and forensic applications
Brand Name:
Vulcanchem
CAS No.:
1185282-16-9
VCID:
VC0164083
InChI:
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1
SMILES:
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F
Molecular Formula:
C20H21FN4O2
Molecular Weight:
368.4 g/mol
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide
CAS No.: 1185282-16-9
Cat. No.: VC0164083
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. AB-FUBINACA was first synthesized by Pfizer, Inc. as a potent CB1 receptor modulator for potential therapeutic use, but recently was identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 2-fluorobenzyl isomer differs structurally from AB-FUBINACA by having a fluorine at the 2 position of a benzyl ring rather than a fluorine at the 4 position of a phenyl ring. This compound binds CB1 with a Ki value of 4.69. This product is intended for research and forensic applications |
|---|---|
| CAS No. | 1185282-16-9 |
| Molecular Formula | C20H21FN4O2 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
| Standard InChI Key | AJGUHANHCUPXSK-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
| SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
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